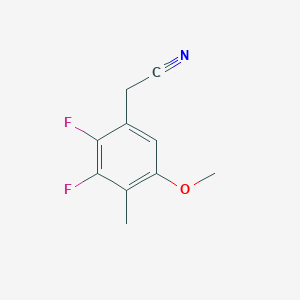

2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile

Vue d'ensemble

Description

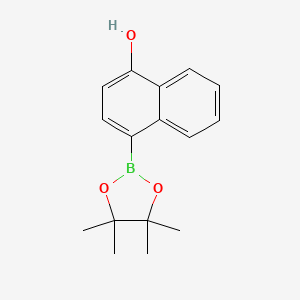

“2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” is a chemical compound with the CAS Number: 1706461-19-9 . Its molecular weight is 197.18 and its IUPAC name is 2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” is 1S/C10H9F2NO/c1-6-8(14-2)5-7(3-4-13)10(12)9(6)11/h5H,3H2,1-2H3 . This code represents the molecular structure of the compound, indicating that it contains 10 carbon atoms (C10), 9 hydrogen atoms (H9), 2 fluorine atoms (F2), 1 nitrogen atom (N), and 1 oxygen atom (O).Physical And Chemical Properties Analysis

The compound “2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” has a molecular weight of 197.18 . It is stored at ambient temperature .Applications De Recherche Scientifique

Photovoltaic Cell Efficiency and Biological Activity:

- The compound's derivatives show promising light-harvesting properties, making them suitable for use in dye-sensitized solar cells (DSSCs) as photosensitizers.

- They exhibit notable non-linear optical (NLO) activity, which is crucial in optical technologies.

- Their molecular docking with tyrosine-protein kinase JAK2 suggests potential as anticancer agents (Al-Otaibi et al., 2020).

Conformational Polymorphism and Isomorphism:

- Studies on molecular rotors containing difluoro-substituted phenylene rotators reveal interesting polymorphic, pseudopolymorphic, and isomorphic crystals. This is significant for understanding molecular motion and designing responsive materials (Rodríguez‐Molina et al., 2013).

Synthesis of Complex Organic Compounds:

- The compound is used in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, indicating its role in creating intricate organic structures, potentially useful in pharmaceuticals (Kametani et al., 1976).

Corrosion Inhibition:

- Derivatives of the compound demonstrate effective corrosion inhibition properties for metals in acidic environments, highlighting its potential in industrial applications (Verma et al., 2015).

Photophysical Behavior Study:

- Investigation into DFHBI derivatives, related to the compound, illuminates their role in RNA imaging technologies. These derivatives bind to RNA aptamers, allowing for the visualization of RNA in live cells (Santra et al., 2019).

Nonlinear Optical Properties:

- Methyl difluoro-methoxy-terphenyl carboxylate, a related compound, has been studied for its nonlinear optical properties, which are critical for the development of optoelectronic devices (Mary et al., 2014).

Advanced Fluorinated Groups in Pharmaceutical and Agrochemical Industries:

- The CF2Me moiety, closely related to the compound , is attractive for its potential use as a bioisostere of the methoxy group in various applications, including drug development (Carbonnel et al., 2019).

Antiviral Properties:

- Certain derivatives exhibit promising antiviral activities, especially against influenza A and Coxsackie B3 viruses, demonstrating their potential in medicinal chemistry (Shcherbakov et al., 2020).

Propriétés

IUPAC Name |

2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-6-8(14-2)5-7(3-4-13)10(12)9(6)11/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIYSLMCJIMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)

![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)